1-Methyl-1-(4-methylpent-3-en-1-yl)cyclopropane
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Overview
Description
1-Methyl-1-(4-methylpent-3-en-1-yl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a methyl group and a 4-methylpent-3-en-1-yl group
Preparation Methods
The synthesis of 1-Methyl-1-(4-methylpent-3-en-1-yl)cyclopropane can be achieved through several synthetic routes. One common method involves the cyclopropanation of alkenes using diazo compounds. For instance, the reaction of diazomethane with 4-methylpent-3-en-1-yl-substituted alkenes under controlled conditions can yield the desired cyclopropane derivative . Industrial production methods may involve the use of catalytic systems to enhance the efficiency and selectivity of the cyclopropanation process.
Chemical Reactions Analysis
1-Methyl-1-(4-methylpent-3-en-1-yl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Methyl-1-(4-methylpent-3-en-1-yl)cyclopropane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism by which 1-Methyl-1-(4-methylpent-3-en-1-yl)cyclopropane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring’s strained nature makes it reactive, allowing it to participate in various chemical transformations. Pathways involved may include nucleophilic addition, electrophilic substitution, and radical reactions .
Comparison with Similar Compounds
1-Methyl-1-(4-methylpent-3-en-1-yl)cyclopropane can be compared with similar compounds such as:
m-Camphorene: A compound with a similar cyclopropane structure but different substituents, used in fragrance and flavor industries.
β-Bergamotene: A bicyclic compound with similar alkyl chain substituents, known for its presence in essential oils and potential therapeutic properties.
DAMASCENOLIDE: A furanone derivative with a similar alkyl chain, used in aroma and fragrance applications.
Properties
CAS No. |
65534-98-7 |
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Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
1-methyl-1-(4-methylpent-3-enyl)cyclopropane |
InChI |
InChI=1S/C10H18/c1-9(2)5-4-6-10(3)7-8-10/h5H,4,6-8H2,1-3H3 |
InChI Key |
LESWWJYJUHPBOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1(CC1)C)C |
Origin of Product |
United States |
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